molecular formula C12H20N4O B1482073 (1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2098016-66-9

(1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B1482073
M. Wt: 236.31 g/mol
InChI Key: ZPAOQLNINAICJF-UHFFFAOYSA-N
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Description

The compound “(1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol” is a complex organic molecule. It contains a cyclobutyl group, a pyrrolidine ring, a 1,2,3-triazole ring, and a methanol group .


Molecular Structure Analysis

The molecule contains several functional groups and rings, including a cyclobutyl group, a pyrrolidine ring (a five-membered ring with nitrogen), a 1,2,3-triazole ring (a five-membered ring with two nitrogens and three carbons), and a methanol group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups and rings. The 1,2,3-triazole ring is generally stable but can participate in certain reactions under specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methanol group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of derivatives bearing the 1,2,3-triazole ring, similar to "(1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol," has been a topic of interest due to their significant biological activities and applications in medicinal chemistry. The 1,2,3-triazole ring serves as a core motif in several clinical drugs, demonstrating the importance of these scaffolds. For instance, the synthesis of trans N-Substituted Pyrrolidine Derivatives Bearing 1,2,4-triazole Ring involved epoxide ring opening followed by methylation and de-protection steps, leading to a library of N-substituted pyrrolidine derivatives (Prasad et al., 2021).

Catalysis Applications

The triazolylmethanol compounds have also been utilized in catalysis. A notable example is the use of a tris(triazolyl)methanol-Cu(I) structure as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, demonstrating low catalyst loadings, short reaction times, and compatibility with free amino groups (Ozcubukcu et al., 2009).

Development of Novel Compounds

Research has also focused on developing novel compounds with potential anticancer activity. For example, the design and synthesis of aziridine-1,2,3-triazole hybrid derivatives have been evaluated for their anticancer activity against human leukemia and hepatoma cells, showcasing the therapeutic potential of triazole derivatives (Dong et al., 2017).

properties

IUPAC Name

[1-[(1-cyclobutylpyrrolidin-2-yl)methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c17-9-10-7-15(14-13-10)8-12-5-2-6-16(12)11-3-1-4-11/h7,11-12,17H,1-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAOQLNINAICJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCC2CN3C=C(N=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
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(1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
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(1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
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(1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
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(1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
(1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

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